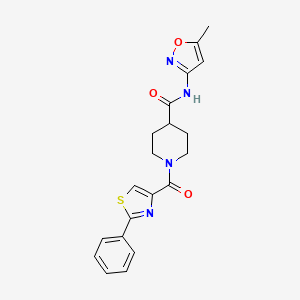
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these steps include:
Oxazole formation: Cyclization reactions involving nitriles and aldehydes.
Thiazole formation: Condensation reactions involving thiourea and α-haloketones.
Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Flow chemistry: Continuous flow reactors to enhance reaction efficiency.
Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide exerts its effects would depend on its interaction with molecular targets. These could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
相似化合物的比较
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide: can be compared with other compounds containing oxazole, thiazole, or piperidine moieties.
Examples: Compounds like thiazolylbenzamide or oxazolylpiperidine derivatives.
Uniqueness
Structural Features: The combination of oxazole, thiazole, and piperidine in a single molecule.
Biological Activity: Potential unique interactions with biological targets due to its structure.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLDKQZVIQGJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocycloheptyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2659695.png)
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2659697.png)
![6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)
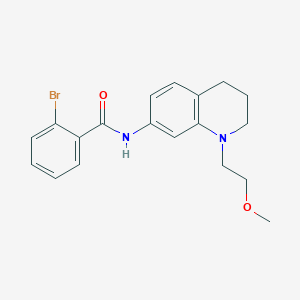
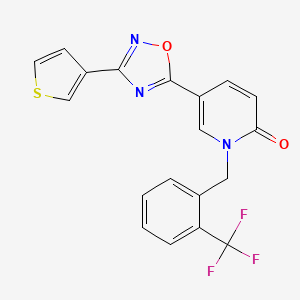
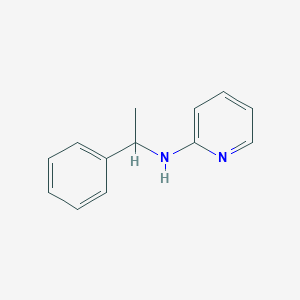

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
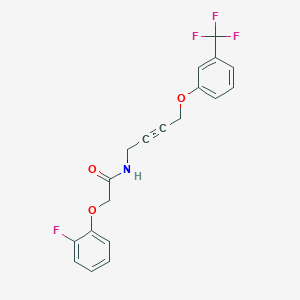
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)

![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)
